molecular formula C11H13ClO B018995 4-Chloro-2-cyclopentylphenol CAS No. 13347-42-7

4-Chloro-2-cyclopentylphenol

Cat. No. B018995
CAS RN: 13347-42-7
M. Wt: 196.67 g/mol
InChI Key: LZUKCYHMVDGDBK-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopentylphenol is a chemical compound synthesized through the alkylation of p-chlorophenol with cyclopentanol in the presence of a catalyst. This compound is of interest in various chemical research areas due to its unique structure and potential applications in different fields, excluding its use as a drug and its dosage and side effects.

Synthesis Analysis

The synthesis of 2-Cycloalkyl-4-chlorophenols, including this compound, involves the alkylation of p-chlorophenol with cyclopentanol. The process is catalyzed by perchloric acid under specific conditions, such as temperature variations, molar ratio adjustments, reaction time, and the amount of catalyst used to optimize yield (Ashaduzzaman, Saha, & Saha, 2012).

Molecular Structure Analysis

The molecular structure of related chlorophenol compounds has been extensively studied, highlighting their crystal structures and molecular interactions. For instance, the crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, a compound with a somewhat related structure, demonstrates complex conformational arrangements and intermolecular hydrogen bonding (Zhao et al., 2009).

Chemical Reactions and Properties

Chlorophenols, including this compound, undergo various chemical reactions, such as chlorination and oxidation, leading to the formation of different chlorinated compounds and derivatives. The chemical properties of these compounds are influenced by the presence of the chloro and cyclopentyl groups, affecting their reactivity and stability (Hartshorn, Martyn, Robinson, & Vaughan, 1986).

Scientific Research Applications

  • Synthesis of Arylated Products : Protti et al. (2004) demonstrated that 4-chloro-2-cyclopentylphenol can undergo reductive dehalogenation, leading to the synthesis of arylated products in medium to good yields. This process is significant in organic synthesis and chemical research (Protti, Fagnoni, Mella, & Albini, 2004).

  • Sensing Devices : According to Slone et al. (1998), this compound may be useful in developing mass-responsive or light-responsive volatile organic chemical sensing devices. These devices have potential applications in environmental monitoring and safety systems (Slone, Benkstein, Bélanger, Hupp, Guzei, & Rheingold, 1998).

  • Fluorogenic Labeling in Pharmaceutical Analysis : Gatti et al. (1997) found that this compound serves as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) separation of chlorophenols in pharmaceutical formulations. This application is crucial for quality control in the pharmaceutical industry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

  • Photocatalytic Water Treatment : Guillard et al. (1999) used the degradation of 4-chlorophenol as a model reaction to investigate the photocatalytic properties of different industrial TiO2 catalysts. This research is relevant for treating contaminated waters using advanced oxidation processes (Guillard et al., 1999).

  • Electrochemical Oxidation for Water Treatment : Qiao et al. (2021) aimed to increase the degradation and mineralization of 4-chlorophenol during electrochemical oxidation. This method is significant for water treatment, particularly in removing toxic organic compounds from wastewater (Qiao, Singh, Lo, Jin, Yu, & Wang, 2021).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclopentylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can inhibit the activation of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Moreover, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of byproducts that may have different biological activities . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with only slight alterations in enzyme activity and gene expression . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, with a clear dose-response relationship indicating increased toxicity at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolic pathways of this compound also involve interactions with other enzymes, such as glutathione S-transferases, which play a role in detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been found to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, such as albumin, which helps in its distribution throughout the body . The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations are essential for its role in modulating cellular processes and exerting its biochemical effects .

properties

IUPAC Name

4-chloro-2-cyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUKCYHMVDGDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041506
Record name 4-Chloro-2-cyclopentylphenol
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13347-42-7
Record name 2-Cyclopentyl-4-chlorophenol
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Record name 4-chloro-2-cyclopentylphenol
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Record name Phenol, 4-chloro-2-cyclopentyl-
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Record name 4-Chloro-2-cyclopentylphenol
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Record name 4-chloro-2-cyclopentylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Chloro-2-cyclopentylphenol (CPP) selectively inhibit the growth of Shigella in mixed cultures with Escherichia coli?

A1: CPP itself doesn't directly inhibit Shigella growth. Instead, its selective toxicity arises from its unique mechanism of action. A synthetic compound, 4-chloro-2-cyclopentylphenyl β-D-galactopyranoside, is added to the culture medium. E. coli, possessing β-galactosidase, cleaves this compound, releasing CPP as the aglycone moiety [, ]. While both E. coli and Shigella are susceptible to CPP, the concentration released by E. coli (up to 2.8 x 10-4 M) exceeds the minimum inhibitory concentration for Shigella but remains below the lethal dose for E. coli []. This difference in susceptibility allows for the selective enrichment of Shigella in mixed cultures.

Q2: Are there differences in the effectiveness of this selective enrichment strategy among different Shigella species?

A2: Research indicates varying degrees of enrichment success among Shigella species using this method. S. sonnei and S. flexneri show significant enrichment, while S. dysenteriae and S. boydii exhibit less pronounced enrichment []. The reasons behind this variation remain to be fully elucidated and could involve differences in CPP susceptibility or metabolic interactions between the species and E. coli in the mixed culture.

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